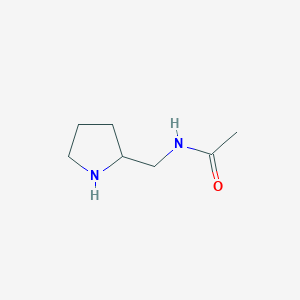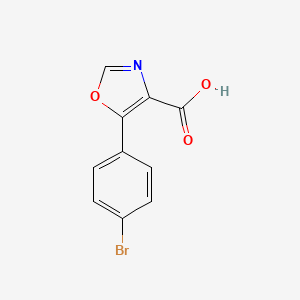
5-(4-Bromophenyl)oxazole-4-carboxylic acid
Descripción general
Descripción
“5-(4-Bromophenyl)oxazole-4-carboxylic acid” is a chemical compound with the empirical formula C10H6BrNO3 . It has a molecular weight of 268.06 . This compound is a solid in form .
Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of “5-(4-Bromophenyl)oxazole-4-carboxylic acid” would include a bromophenyl group at the 5-position of the oxazole ring and a carboxylic acid group at the 4-position .Chemical Reactions Analysis
While specific chemical reactions involving “5-(4-Bromophenyl)oxazole-4-carboxylic acid” are not detailed in the literature, oxazole derivatives in general have been known to exhibit a variety of biological activities, which may involve various chemical reactions .Physical And Chemical Properties Analysis
“5-(4-Bromophenyl)oxazole-4-carboxylic acid” is a solid compound . Its empirical formula is C10H6BrNO3 and it has a molecular weight of 268.06 .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Oxazole derivatives have been found to exhibit antimicrobial activities . For instance, a study found that certain oxazole carboxylic acid derivatives isolated from the plant pathogenic fungus Phoma macrostoma exhibited weak-to-moderate antimicrobial activity .
Anti-Biofilm Properties
Some oxazole derivatives have been found to interfere with the biofilm formation of Staphylococcus aureus . This could potentially be used in the development of treatments for infections caused by biofilm-forming bacteria .
Cytotoxic Activities
Certain oxazole derivatives have been found to exhibit cytotoxic activities . This suggests potential applications in the development of anticancer drugs .
Antioxidant Properties
Oxazole derivatives have been found to exhibit antioxidant properties . This suggests potential applications in the development of treatments for diseases associated with oxidative stress .
Anti-Inflammatory Properties
Oxazole derivatives have been found to exhibit anti-inflammatory properties . This suggests potential applications in the development of treatments for inflammatory diseases .
Antidiabetic Properties
Oxazole derivatives have been found to exhibit antidiabetic properties . This suggests potential applications in the development of treatments for diabetes .
Direcciones Futuras
The future directions for research on “5-(4-Bromophenyl)oxazole-4-carboxylic acid” and similar oxazole derivatives could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, they may have potential applications in the development of new pharmaceuticals .
Mecanismo De Acción
Target of Action
Oxazole derivatives have been known to exhibit antimicrobial activities, suggesting that they may interact with bacterial or fungal proteins .
Mode of Action
Oxazole derivatives have been reported to interfere with biofilm formation of Staphylococcus aureus , suggesting that they may disrupt bacterial communication or adhesion processes.
Biochemical Pathways
Given the reported antimicrobial and anti-biofilm activities of similar compounds , it can be inferred that this compound may interfere with bacterial growth and communication pathways.
Result of Action
Similar oxazole derivatives have been reported to exhibit antimicrobial and anti-biofilm activities , suggesting that this compound may have similar effects.
Action Environment
The efficacy of similar compounds has been reported to vary depending on the specific strain of bacteria or fungus being targeted , suggesting that the action of this compound may also be influenced by the specific microbial environment.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCCMSVROWJRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734247 | |
| Record name | 5-(4-Bromophenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)oxazole-4-carboxylic acid | |
CAS RN |
1249008-71-6 | |
| Record name | 5-(4-Bromophenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



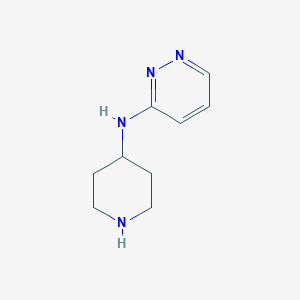


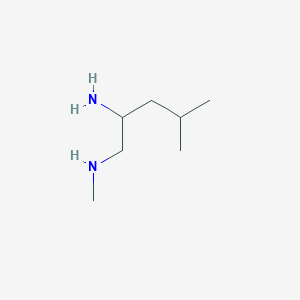
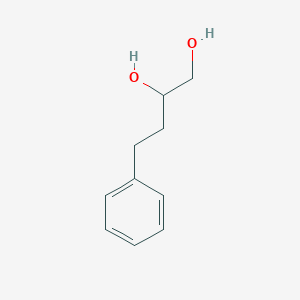
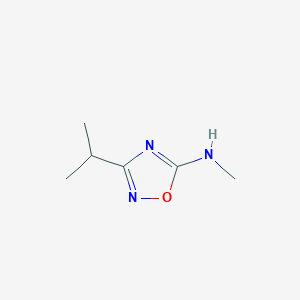
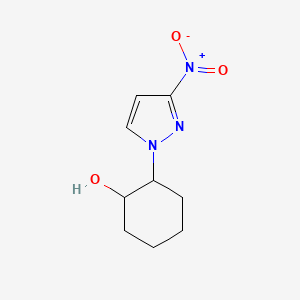
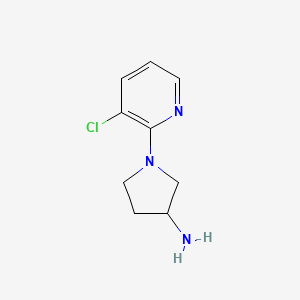

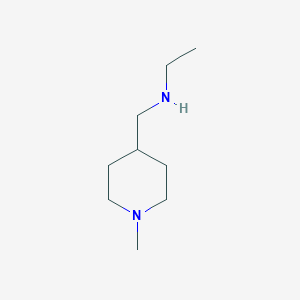
![[(4-Bromo-2-fluorophenyl)methyl]diethylamine](/img/structure/B3225465.png)
